(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-3-7-19(11-15(14)2)23-13-17(12-21(23)26)22-20(25)10-6-16-4-8-18(9-5-16)24(27)28/h3-11,17H,12-13H2,1-2H3,(H,22,25)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVVGINKOOZST-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acrylamide Formation: The acrylamide moiety is introduced through a condensation reaction between an amine and an acrylate ester or acrylamide derivative.
Nitrophenyl Group Addition: The final step involves the nitration of the phenyl ring, which can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and the development of enzyme inhibitors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Three pyrazoline-based compounds synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine share structural similarities with the target compound, particularly in their 3,4-dimethylphenyl substitution and aromatic systems. Key comparisons include:
| Parameter | Target Compound | 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline |
|---|---|---|---|---|
| Core Structure | 5-Oxopyrrolidin | Pyrazoline | Pyrazoline | Pyrazoline |
| Substituents | 4-Nitrophenyl, 3,4-dimethylphenyl | 4-Butyloxyphenyl, 3,4-dimethylphenyl | 4-Pentyloxyphenyl, 3,4-dimethylphenyl | 4-Heptanoyloxyphenyl, 3,4-dimethylphenyl |
| Melting Point (°C) | Not reported | 126–130 | 121–125 | 121–125 |
| Rf Value | Not reported | 0.87 (petroleum ether–EtOAc, 4:1) | 0.89 (petroleum ether–EtOAc, 4:1) | 0.89 (petroleum ether–EtOAc, 4:1) |
| Synthetic Yield (%) | Not reported | 84–86 | 84–86 | 84–86 |
Key Observations :
- The pyrazoline derivatives exhibit lower melting points (121–130°C) compared to typical acrylamides, likely due to flexible alkoxy side chains.
- The target compound’s rigid 5-oxopyrrolidin core and nitro group may enhance thermal stability, though experimental data are lacking.
- Synthetic yields for pyrazolines (~85%) suggest efficient hydrazine-based cyclization, whereas acrylamide synthesis (e.g., ) often requires stepwise coupling .
Acrylamide Derivatives with Nitrophenyl Groups ()
The compound “(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide” (5012) shares critical features with the target molecule:
- A 4-nitrophenyl-acrylamide backbone in the Z-configuration.
- Substitution at the acrylamide nitrogen (N-propyl vs. pyrrolidinyl in the target compound).
Implications :
- The pyrrolidinyl group in the target compound may improve solubility or binding affinity compared to N-propyl in 5012, though direct evidence is unavailable.
Physicochemical and Spectroscopic Comparisons
While spectral data (FT-IR, NMR, EIMS) for the target compound are unavailable, comparisons can be inferred from :
- FT-IR : Pyrazoline derivatives show C=O stretches at ~1650 cm⁻¹ and N–H bends at ~3300 cm⁻¹, whereas the target compound’s 5-oxopyrrolidin core may exhibit a stronger C=O signal (~1700 cm⁻¹) due to ring strain.
- NMR : The 3,4-dimethylphenyl group in all compounds would produce similar aromatic proton signals (δ 6.8–7.2 ppm), but the target’s nitro group may deshield adjacent protons (δ 8.0–8.5 ppm) .
Biological Activity
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and an acrylamide moiety , with a dimethylphenyl substituent that may enhance its biological interactions. The presence of these functional groups suggests that it could exhibit significant pharmacological properties, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
Biological Activity Overview
In silico studies using predictive models like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may possess various biological activities based on structural similarities with known active compounds. The following table summarizes potential biological activities associated with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyrrolidine | Pyrrolidine ring | Antidepressant effects |
| N-Acetamidobenzamide | Amide functional group | Antimicrobial properties |
| Phenylpyrrolidine | Aromatic substituent | Analgesic activity |
| N-Benzoylpyrrolidine | Carbonyl adjacent to nitrogen | Anticancer properties |
| This compound | Dimethylphenyl + phenylacrylamide | Potentially selective towards certain biological targets |
Case Studies and Research Findings
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, research on related pyrrolidine derivatives has shown effectiveness against various cancer cell lines.
-
Antimicrobial Properties :
- Compounds structurally related to this compound have demonstrated antimicrobial activity against bacterial and fungal strains. This suggests potential applications in treating infections.
-
Neuropharmacological Effects :
- Some studies have indicated that similar compounds can exert neuropharmacological effects, potentially acting as anxiolytics or antidepressants through modulation of neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
